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Compound of Interest

Compound Name: L-DOPA-2,5,6-d3

Cat. No.: B020978 Get Quote

An In-depth Technical Guide to L-DOPA-2,5,6-d3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-DOPA-2,5,6-d3, a deuterated

isotopologue of L-DOPA (Levodopa). This document details its chemical structure,

physicochemical properties, synthesis, and key applications, with a focus on its role as an

internal standard in analytical methodologies. Experimental protocols and metabolic pathways

are described to support its use in research and development.

Chemical Structure and Identification
L-DOPA-2,5,6-d3 is a stable isotope-labeled version of L-DOPA, where three hydrogen atoms

on the phenyl ring have been replaced by deuterium atoms at positions 2, 5, and 6. This

substitution results in a mass shift of +3 Da compared to the unlabeled compound, making it an

ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
(2S)-2-amino-3-(2,5,6-trideuterio-3,4-

dihydroxyphenyl)propanoic acid[1][2]

CAS Number 53587-29-4[1][3]

Molecular Formula C₉H₈D₃NO₄[1][3]

SMILES
[2H]c1c([2H])c(C--INVALID-LINK--

C(O)=O)c([2H])c(O)c1O[1]

InChI Key WTDRDQBEARUVNC-UOCCHMHCSA-N

Physicochemical and Isotopic Properties
The physical and chemical properties of L-DOPA-2,5,6-d3 are very similar to those of its non-

deuterated counterpart, L-DOPA. However, the increased mass is a critical feature for its

analytical applications.

Table 2: Physicochemical and Isotopic Data
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Property Value Source(s)

Molecular Weight 200.21 g/mol [1][2][3]

Exact Mass 200.08763807 Da [2]

Melting Point 292 °C (decomposes)

Appearance
White to off-white crystalline

powder

Optical Activity
[α]27/D −11.5° (c = 5 in 1 M

HCl)

Solubility
Sparingly soluble in water;

Freely soluble in 1 M HCl.
[4][5]

Storage Conditions 2-8°C, protected from light [6]

Isotopic Purity ≥98 atom % D

Chemical Purity >95% (HPLC) [1]

Mass Shift M+3

Synthesis of L-DOPA-2,5,6-d3
The synthesis of ring-deuterated L-DOPA, such as [2′,5′,6′-²H₃]-L-DOPA, can be achieved

through an acid-catalyzed isotopic exchange.[7]

General Synthesis Protocol
A common method involves the isotopic exchange between L-DOPA and deuterated water

(D₂O) under acidic conditions.[7]

Experimental Protocol: Acid-Catalyzed Isotopic Exchange

Reaction Setup: Dissolve L-DOPA in a solution of deuterated hydrochloric acid (DCl) in

heavy water (D₂O). A typical concentration might be 6 M DCl/D₂O.[8]

Heating: Place the solution in a sealed glass ampoule and heat at an elevated temperature

(e.g., 100-120°C) for a prolonged period (e.g., 72 hours) to facilitate the hydrogen-deuterium
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exchange on the aromatic ring.[8]

Purification: After the reaction, the product is cooled. The solvent is removed under vacuum.

The resulting deuterated L-DOPA is then purified, for example, by recrystallization.

Verification: The final product's isotopic incorporation and purity are confirmed using

techniques such as ¹H NMR spectroscopy (to observe the disappearance of signals from the

ring protons) and mass spectrometry (to confirm the M+3 mass shift).[7]

Below is a logical workflow for the synthesis process.

Synthesis Workflow

L-DOPA

Heat in Sealed Ampoule
(e.g., 120°C, 72h)

DCl / D₂O

Solvent Removal &
Recrystallization

L-DOPA-2,5,6-d3

NMR & Mass Spectrometry
Verification
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Logical workflow for the synthesis of L-DOPA-2,5,6-d3.
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Metabolic Pathway of L-DOPA
L-DOPA-2,5,6-d3 is expected to follow the same primary metabolic pathways as its non-

deuterated counterpart. L-DOPA is a precursor to the neurotransmitter dopamine.[9] Its

metabolism is primarily governed by two enzymes: Aromatic L-amino acid decarboxylase

(AADC) and Catechol-O-methyltransferase (COMT).[10]

Decarboxylation: AADC converts L-DOPA to dopamine. This is the main therapeutic pathway

for Parkinson's disease treatment.[9]

O-methylation: COMT converts L-DOPA to 3-O-methyldopa (3-OMD).[10]

Dopamine itself is further metabolized by monoamine oxidase (MAO) and COMT into

homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[11]

L-DOPA Metabolic Pathway

L-DOPA(-d3)

Dopamine(-d3)

 AADC

3-O-Methyldopa(-d3)
 COMT

DOPAC(-d3) MAO HVA(-d3) COMT

Click to download full resolution via product page

Primary metabolic pathways of L-DOPA.

Pharmacokinetics: Deuterated vs. Non-deuterated L-
DOPA
Deuteration can alter the pharmacokinetic profile of a drug, often by slowing its metabolism due

to the kinetic isotope effect.[12] A clinical study comparing a deuterated L-DOPA (SD-1077,

deuterated on the side chain) with standard L-DOPA in healthy volunteers provided valuable

insights. While the peripheral pharmacokinetics of the parent drug were similar, significant

differences were observed in its metabolites.[11][13]
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Table 3: Comparative Pharmacokinetic Parameters (Deuterated vs. Non-deuterated L-DOPA)

Parameter Analyte

Geometric
Mean Ratio
(Deuterated/No
n-deuterated)

90% CI P-value

Cₘₐₓ L-DOPA 0.884 0.759–1.031 -

AUC₀₋ₜ L-DOPA 0.895 0.841–0.953 -

Cₘₐₓ Dopamine 1.80 1.45–2.24 0.0005

AUC₀₋ₜ Dopamine 2.06 1.68–2.52 <0.0001

Cₘₐₓ 3-OMD 1.19 1.15–1.23 <0.0001

AUC₀₋ₜ 3-OMD 1.31 1.27–1.36 <0.0001

Data adapted from a study on SD-1077, a side-chain deuterated L-DOPA.[13][14]

The study showed that after administration of deuterated L-DOPA, the systemic exposure

(Cₘₐₓ and AUC) to its metabolite dopamine was significantly higher, suggesting a slower

metabolic breakdown of deuterated dopamine by MAO.[11][13] Similarly, exposure to the

COMT metabolite 3-OMD was also increased.[13]

Application in Quantitative Analysis
The primary application of L-DOPA-2,5,6-d3 is as an internal standard (IS) for the accurate

quantification of L-DOPA in biological matrices (e.g., plasma, urine) and other samples (e.g.,

plants) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] Its utility

stems from its near-identical chemical behavior and chromatographic retention time to L-DOPA,

while being clearly distinguishable by its higher mass.

Experimental Protocol: Quantification of L-DOPA in
Human Plasma
This protocol outlines a typical workflow for analyzing L-DOPA in plasma using L-DOPA-2,5,6-
d3 as an internal standard.
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1. Sample Preparation (Protein Precipitation)[16]

Dispense 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

Add 300 µL of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, L-

DOPA-d3 (e.g., at a concentration of 200 µg/L).

Vortex the sample for 10 seconds to mix and precipitate proteins.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions[16][18]

HPLC System: Agilent 1100 or similar.[19]

Column: Synergi Hydro-RP (250 x 2 mm, 4 µm) or similar C18 column.[19]

Mobile Phase: A gradient elution using:

Solvent A: 0.1% Formic Acid in Water

Solvent B: Acetonitrile/Methanol (e.g., 75/25 v/v) with 0.1% Formic Acid

Flow Rate: 200-300 µL/min.[18][19]

Injection Volume: 5-10 µL.[18][19]

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Varian 500-MS, API 4000).

[18][19]

Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]

MRM Transitions:

L-DOPA: m/z 198 → 152[17][18]

L-DOPA-2,5,6-d3 (IS): m/z 201 → 154[17][20]
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3. Quantification The concentration of endogenous L-DOPA is calculated based on the peak

area ratio of the analyte (L-DOPA) to the internal standard (L-DOPA-d3).[17]

The workflow for this analytical application is visualized below.

LC-MS/MS Bioanalysis Workflow

Plasma Sample

Spike with
L-DOPA-d3 (IS)
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Typical workflow for L-DOPA quantification using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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